![molecular formula C22H27N5O3 B2362770 3-isopentyl-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887457-98-9](/img/structure/B2362770.png)
3-isopentyl-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-isopentyl-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C22H27N5O3 and its molecular weight is 409.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antidepressant and Anxiolytic Potential
- A series of derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have been synthesized and evaluated for their potential as antidepressant agents. These compounds demonstrated significant affinity for serotonin (5-HT1A/5-HT7) receptors, which are critical in the management of depression and anxiety disorders. Notably, certain derivatives exhibited potential as antidepressants in in vivo studies, including forced swim tests in mice, suggesting their therapeutic promise in mental health treatments (Zagórska et al., 2016).
Serotonin Receptor Affinity
- Derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione have been identified as potent ligands for 5-HT1A receptors. The pharmacological evaluation of these compounds has indicated their effectiveness in animal models for assessing anxiolytic-like activity, further underscoring their potential in treating anxiety and depressive disorders (Zagórska et al., 2009).
Structure-Activity Relationships
- Further studies on arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones have highlighted the significance of structural features for receptor affinity and selectivity, particularly towards the 5-HT1A and 5-HT7 receptors. This research is crucial in understanding how molecular modifications can enhance the therapeutic effectiveness of these compounds (Zagórska et al., 2015).
Receptor Binding and Phosphodiesterase Activity
- The compounds' binding affinities for various serotonin and dopamine receptors, as well as their inhibitory potencies for certain phosphodiesterases, have been explored. This research is important for developing compounds with specific pharmacological profiles, potentially leading to more targeted and effective treatments for mental health disorders (Zagórska et al., 2016).
Novel Antagonists for Adenosine Receptors
- Some studies have focused on the synthesis and evaluation of imidazo[2,1-f]purine-2,4-diones as antagonists for adenosine receptors. These findings contribute to the broader understanding of the therapeutic applications of these compounds in various medical contexts (Baraldi et al., 2005).
Eigenschaften
IUPAC Name |
6-(4-methoxyphenyl)-4,7,8-trimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O3/c1-13(2)11-12-25-20(28)18-19(24(5)22(25)29)23-21-26(14(3)15(4)27(18)21)16-7-9-17(30-6)10-8-16/h7-10,13H,11-12H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJGNLDXATMLXRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC=C(C=C4)OC)N(C(=O)N(C3=O)CCC(C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-ethoxyphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2362687.png)
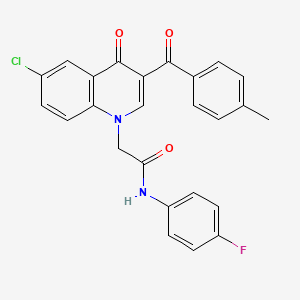
![Methyl 2-(3,4,5-trimethoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2362690.png)

![2-(2-Chloro-6-fluorophenyl)-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)ethan-1-one](/img/structure/B2362692.png)
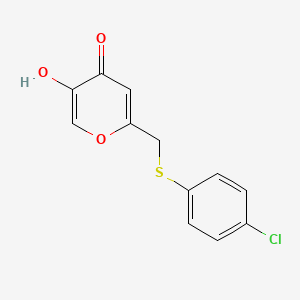


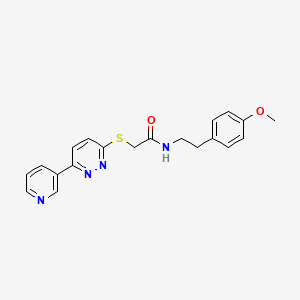

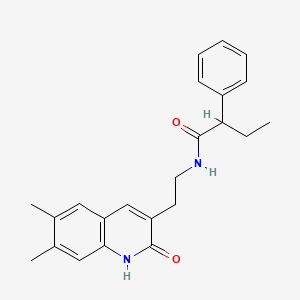
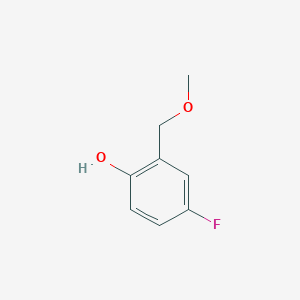
![2-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-isoindol-1-imine](/img/structure/B2362707.png)

